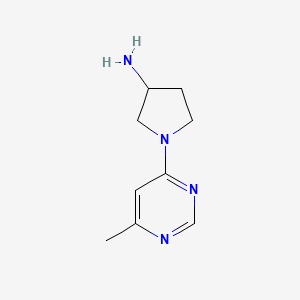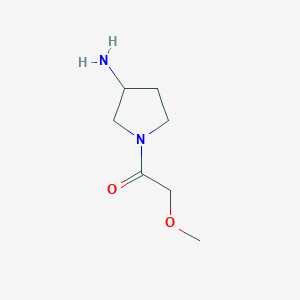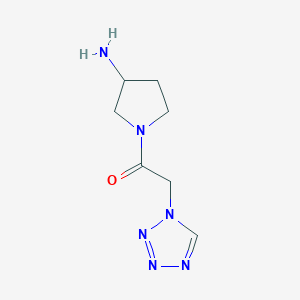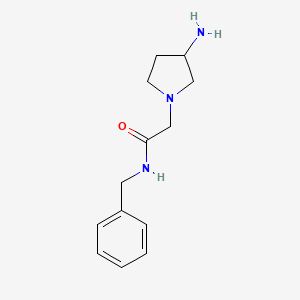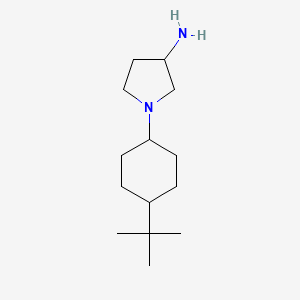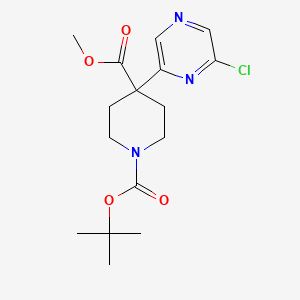
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate
Vue d'ensemble
Description
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate, often referred to as “1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate” or “1-t-butyl-4-methyl-4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate”, is a synthetic, non-steroidal drug that has been used in numerous scientific research applications. It is an important compound in the field of drug discovery and development, and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Applications De Recherche Scientifique
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has been used in numerous scientific research applications. It has been used as a tool to study the structure and function of G-protein coupled receptors, as well as to study the effects of various drugs on the human body. It has also been used in drug discovery and development, as well as in the development of new pharmaceutical agents.
Mécanisme D'action
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate acts as an agonist at G-protein coupled receptors. It binds to the receptor and activates the G-protein, which in turn activates other signaling pathways in the cell. This activation of signaling pathways leads to the production of various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to affect the expression of several genes, including those involved in the regulation of cell proliferation and apoptosis. It has also been shown to affect the expression of several proteins, including those involved in the regulation of cell signaling and metabolism. Additionally, it has been shown to affect the activity of several enzymes, including those involved in the regulation of cell metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has several advantages and limitations for laboratory experiments. One advantage is its relatively low toxicity compared to other compounds. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. However, it is relatively expensive and has a relatively short half-life in the body. Additionally, its effects on the body can vary depending on the dose and route of administration.
Orientations Futures
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has potential for further research in several areas. One potential area of research is the development of new drugs that target specific G-protein coupled receptors. Additionally, it could be used to study the effects of drugs on various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the central nervous system. Finally, it could be used to study the effects of drugs on the metabolism of cells.
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(6-chloropyrazin-2-yl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c1-15(2,3)24-14(22)20-7-5-16(6-8-20,13(21)23-4)11-9-18-10-12(17)19-11/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFWMVGKEOFGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC(=N2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



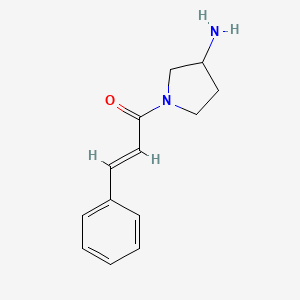
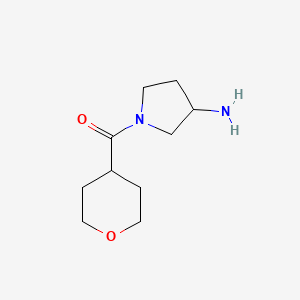
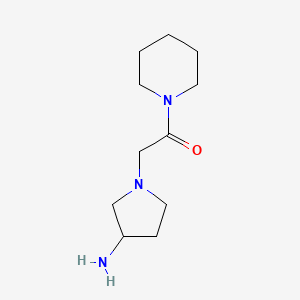

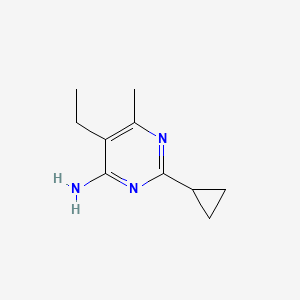
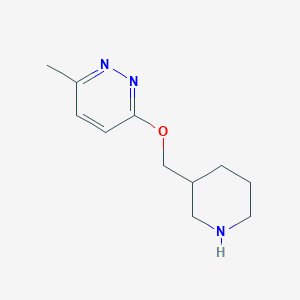
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
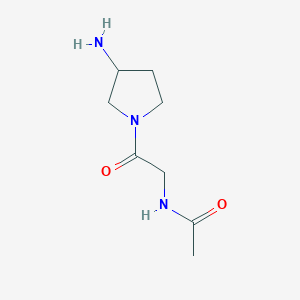
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1468149.png)
